N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine
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Overview
Description
N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a hydroxyl group, while reduction could produce a compound with additional hydrogen atoms.
Scientific Research Applications
N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[1-(1,3-benzoxazol-2-yl)-4-piperidinyl]-N-propylamine
- N-ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide .
Uniqueness
N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H18ClN5O |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C17H18ClN5O/c1-22(16-19-10-12(18)11-20-16)13-6-8-23(9-7-13)17-21-14-4-2-3-5-15(14)24-17/h2-5,10-11,13H,6-9H2,1H3 |
InChI Key |
LXILXLGIRHYFDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3O2)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
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